![molecular formula C7H5N3S2 B181810 5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol CAS No. 13581-25-4](/img/structure/B181810.png)
5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol
Overview
Description
5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol (5-PTT) is a heterocyclic compound that was first synthesized in 1999. It has been widely studied due to its potential applications in various fields, including drug discovery, material science, and biochemistry. 5-PTT is a common building block for more complex compounds and can be used as a starting material for the synthesis of other compounds. 5-PTT is also known for its antioxidant activity and ability to scavenge reactive oxygen species (ROS).
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been used in the synthesis and characterization of various thiadiazole derivatives. These derivatives show stable structures due to intramolecular and intermolecular hydrogen bonding and crystallize in specific systems. Their geometrical parameters have been optimized using DFT methods, indicating stability through negative HOMO and LUMO energy values (Dani et al., 2013).
Antimicrobial Activities
- Some derivatives of this compound have shown antimicrobial activities. This includes the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, revealing moderate antimicrobial activity in synthesized compounds (Bayrak et al., 2009).
- In another study, [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives exhibited activity against strains of Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001).
Catalytic and Conductivity Applications
- Novel ruthenium(II) complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine ligands have been synthesized and used as catalysts for transfer hydrogenation processes. These complexes demonstrate semiconducting behavior, with conductivity increasing with temperature (Şerbetçi, 2013).
Anticancer Evaluation
- Derivatives of 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, have shown significant cytotoxicity against various human cancer cell lines. Mannich bases derived from these compounds were notably potent against gastric cancer and other cell lines, showing more effect than standard treatments (Abdo & Kamel, 2015).
Antifungal Activity
- Novel 1,3,4-thiadiazole compounds derived from 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol have shown moderate fungicidal activity. These compounds were synthesized and their structures were confirmed using various spectroscopic methods (Wang et al., 2017).
Sensor Applications
- Mercapto thiadiazole compounds, including those derived from 5-(pyridin-4-yl)-1,3,4-thiadiazole-2-thiol, have been used in carbon paste sensors for detecting copper ions. These sensors demonstrated high selectivity and a quick response time, making them suitable for environmental monitoring (Mashhadizadeh et al., 2010).
properties
IUPAC Name |
5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-1-3-8-4-2-5/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPHQWQMWIUIPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415420 | |
Record name | 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)-1,3,4-thiadiazole-2-thiol | |
CAS RN |
13581-25-4 | |
Record name | 5-pyridin-4-yl-3H-1,3,4-thiadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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